![molecular formula C15H30I2N2 B14062347 6,9-Diazadispiro[5.2.5~9~.3~6~]heptadecane-6,9-diium diiodide CAS No. 102193-00-0](/img/structure/B14062347.png)
6,9-Diazadispiro[5.2.5~9~.3~6~]heptadecane-6,9-diium diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,9-Diazoniadispiro[5.2.5.3]heptadecane, iodide (1:2) is a complex organic compound with the molecular formula C15H30N2I2. This compound is characterized by its unique diazoniadispiro structure, which consists of two nitrogen atoms and a spiro linkage. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Diazoniadispiro[5.2.5.3]heptadecane, iodide (1:2) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a diazoniadispiro compound with iodine in the presence of a suitable solvent. The reaction is carried out at a specific temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
6,9-Diazoniadispiro[5.2.5.3]heptadecane, iodide (1:2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The iodide ions in the compound can be substituted with other halides or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halide exchange reactions can be carried out using silver nitrate or other halide salts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various halide-substituted compounds .
Aplicaciones Científicas De Investigación
6,9-Diazoniadispiro[5.2.5.3]heptadecane, iodide (1:2) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6,9-Diazoniadispiro[5.2.5.3]heptadecane, iodide (1:2) involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3,12-Diaza-6,9-diazoniadispiro[5.2.5.3]heptadecane, bromide (12): A similar compound with bromide ions instead of iodide.
6,9-Diazoniadispiro[5.2.5.3]heptadecane, chloride (12): Another analog with chloride ions.
Uniqueness
6,9-Diazoniadispiro[5.2.5.3]heptadecane, iodide (1:2) is unique due to its specific iodide ions, which can influence its reactivity and interactions compared to its bromide and chloride analogs. This uniqueness makes it valuable for specific applications where iodide ions are preferred .
Propiedades
Número CAS |
102193-00-0 |
|---|---|
Fórmula molecular |
C15H30I2N2 |
Peso molecular |
492.22 g/mol |
Nombre IUPAC |
6,9-diazoniadispiro[5.2.59.36]heptadecane;diiodide |
InChI |
InChI=1S/C15H30N2.2HI/c1-3-8-16(9-4-1)12-7-13-17(15-14-16)10-5-2-6-11-17;;/h1-15H2;2*1H/q+2;;/p-2 |
Clave InChI |
YYPJCMJUQHVGAV-UHFFFAOYSA-L |
SMILES canónico |
C1CC[N+]2(CC1)CCC[N+]3(CCCCC3)CC2.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Aminopiperidin-1-YL)-2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)ethan-1-one](/img/structure/B14062264.png)
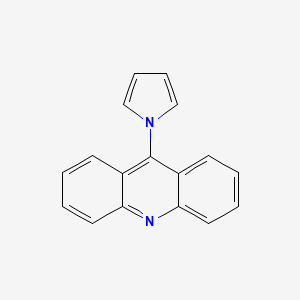


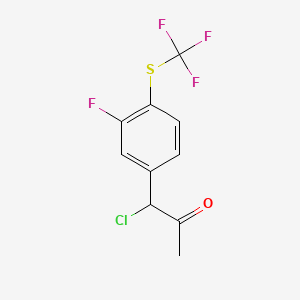

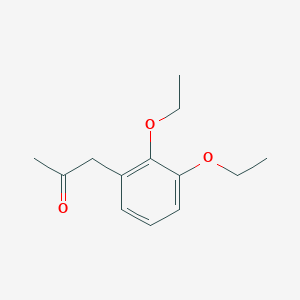
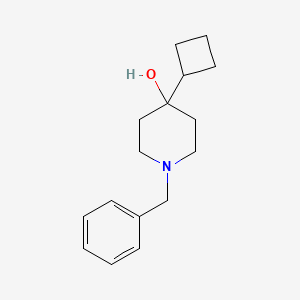


![5-(1-Chloroethyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B14062345.png)
![(S)-tert-Butyl 2-(2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetate](/img/structure/B14062350.png)
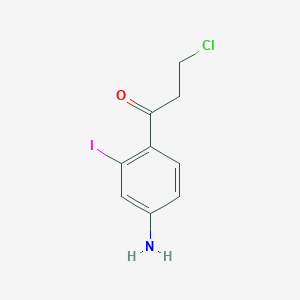
![8-(Trifluoromethoxy)-3,4-dihydrobenzo[b]thiepin-5(2H)-one](/img/structure/B14062362.png)
